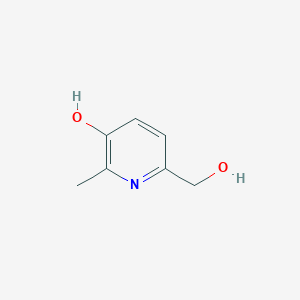

6-(Hydroxymethyl)-2-methylpyridin-3-ol

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Synthesis and Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in a vast number of biologically active compounds and approved pharmaceutical agents. biosynth.comnih.gov Its presence is notable in various vitamins, coenzymes, and alkaloids. The nitrogen atom in the pyridine ring imparts distinct properties, such as the ability to act as a hydrogen bond acceptor and to engage in dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. bldpharm.com

In the pharmaceutical industry, pyridine derivatives are integral to the design and synthesis of a wide spectrum of drugs. nih.govchemchart.com The versatility of the pyridine scaffold allows for the introduction of various functional groups at different positions on the ring, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity, selectivity, and pharmacokinetic profile. This adaptability has led to the development of pyridine-containing drugs with diverse therapeutic applications, including antiviral, anticancer, antimicrobial, and cardiovascular agents. nih.govchemchart.com

Overview of the Academic Research Trajectory for 6-(Hydroxymethyl)-2-methylpyridin-3-ol

The academic research trajectory for this compound has primarily positioned it as a valuable chemical intermediate and building block in organic synthesis. While extensive, large-scale clinical research specifically focused on this single molecule is not widely documented, its importance lies in its potential for the synthesis of more complex molecules with potential biomedical applications.

Research into related pyridine structures provides a context for the academic interest in this compound. For instance, the synthesis of isomeric and related hydroxymethyl-methyl-pyridin-ol compounds has been explored, highlighting the chemical methodologies available for the preparation and modification of this class of molecules. These studies often focus on the development of efficient synthetic routes to access these scaffolds, which can then be utilized in drug discovery programs.

The compound is recognized as a resonance-stabilized molecule. biosynth.com Its structure, featuring both a hydroxyl and a hydroxymethyl group on a substituted pyridine ring, makes it a versatile precursor for further chemical transformations. The presence of these functional groups allows for a variety of chemical reactions, such as etherification, esterification, and oxidation, to generate a library of derivatives for biological screening.

While direct biological activity data for this compound is limited in publicly accessible research, its structural similarity to other biologically active pyridine derivatives suggests its potential as a scaffold in medicinal chemistry. For example, related pyridine derivatives have been investigated for their role in modulating hemoglobin's oxygen affinity, indicating a potential therapeutic avenue for conditions like sickle cell disease. google.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | biosynth.comsinfoochem.com |

| Molecular Weight | 139.15 g/mol | biosynth.com |

| CAS Number | 4811-16-9 | biosynth.comsinfoochem.com |

| Melting Point | 152.5-153 °C | chemicalbook.com |

| Boiling Point | 380.1 °C | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNVWKLOXABYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496282 | |

| Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4811-16-9 | |

| Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Hydroxymethyl 2 Methylpyridin 3 Ol

Established Synthetic Routes and Mechanistic Elucidation

The construction of the 6-(hydroxymethyl)-2-methylpyridin-3-ol molecule can be approached through two primary strategies: the functionalization of a pre-formed pyridine (B92270) ring or the de novo synthesis of the ring with the desired substituents in place.

Hydroxymethylation Reactions: Regioselectivity and Catalytic Systems

The direct introduction of a hydroxymethyl group onto a 2-methylpyridin-3-ol core presents a significant challenge regarding regioselectivity. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, influences the positions susceptible to electrophilic or nucleophilic attack. rsc.org For 2-methylpyridin-3-ol, the positions are activated or deactivated to varying degrees.

Direct hydroxymethylation of pyridines often requires activation of the ring. One method involves the use of formaldehyde (B43269) in the presence of a base. For instance, the synthesis of 2-(hydroxymethyl)pyridin-3-ol (B82915) has been achieved by reacting 3-hydroxypyridine (B118123) with formaldehyde and sodium hydroxide. nih.gov Applying this to 2-methylpyridin-3-ol would likely result in a mixture of isomers, with substitution occurring at various positions on the ring.

A more controlled approach involves the functionalization of a specific position, which can then be converted to a hydroxymethyl group. For example, if a carboxyl group can be selectively introduced at the 6-position, it can subsequently be reduced to the desired alcohol. The synthesis of 2-methyl-3-hydroxy-pyridine-4,5-dicarboxylic acid is a known process in the synthesis of vitamin B6 analogs, and similar strategies could be adapted. google.com The synthesis of pyridinecarboxylic acids from pyridoxol has also been explored, indicating that manipulation of functional groups on the pyridine ring is a viable strategy. acs.org

The regioselective functionalization of substituted pyridines is an active area of research. Methods involving bromine-magnesium exchange have been used for the selective functionalization of 3,5-dibromopyridine (B18299) derivatives. nih.gov Similarly, neighboring group assistance has been employed for the regioselective functionalization of 3-hydroxy-pyridine carboxylates. nih.gov Such strategies could potentially be adapted to introduce a functional group at the 6-position of 2-methylpyridin-3-ol, which could then be converted to a hydroxymethyl group.

A plausible, though multi-step, route could involve the synthesis of 2-methyl-3-hydroxy-6-iodopyridine. growingscience.com The iodo group could then be subjected to a palladium-catalyzed coupling reaction to introduce a protected hydroxymethyl group, followed by deprotection.

Multicomponent Condensation and Substitution Strategies for Pyridine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound in a single step. nih.gov The Bohlmann-Rahtz pyridine synthesis, for example, reacts enamines with ethynylketones to produce 2,3,6-trisubstituted pyridines. nih.gov By carefully selecting the starting materials, it is conceivable to design a reaction that yields the desired substitution pattern.

Another powerful MCR is the Hantzsch pyridine synthesis, which traditionally yields dihydropyridines that can be subsequently oxidized. While classic Hantzsch synthesis leads to symmetrically substituted pyridines, modern variations allow for the synthesis of unsymmetrical products.

The synthesis of vitamin B6 often employs a Diels-Alder reaction involving an oxazole (B20620) intermediate. wikipedia.org A patent describes a method for producing vitamin B6 that involves the construction of the pyridine ring from 2-amino propionate (B1217596) or its hydrochloride salt, highlighting the use of ring-forming strategies for this class of compounds. google.com These established methods for constructing the core pyridoxine (B80251) structure could be modified by using different starting materials to achieve the specific substitution pattern of this compound.

Sustainable Synthesis and Industrial Adaptations

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. mdpi.com

Development of Environmentally Benign Reaction Conditions

The use of hazardous reagents and solvents is a significant drawback of many traditional synthetic methods. Green chemistry approaches focus on alternatives such as:

Catalysis: Employing catalysts, including biocatalysts or reusable solid catalysts like hydrotalcite, can improve reaction efficiency and reduce waste. researchgate.net

Alternative Solvents: Utilizing water or other environmentally benign solvents instead of volatile organic compounds.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields in multicomponent reactions for pyridine synthesis.

A patent for an environmentally friendly preparation of vitamin B6 highlights the use of recyclable reagents and high atom economy, demonstrating the feasibility of green industrial production for related compounds. google.com

Scalable Production via Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages for the industrial production of fine chemicals and pharmaceuticals, including improved safety, better process control, and easier scalability compared to traditional batch processes. mdpi.com The synthesis of functionalized pyridines and related heterocycles has been successfully demonstrated using flow chemistry. nih.govmdpi.com

Key benefits of flow chemistry in this context include:

Enhanced Heat and Mass Transfer: Allowing for reactions to be run at higher temperatures and pressures safely.

Automation and Integration: Flow systems can be automated and integrated with in-line analysis and purification, streamlining the manufacturing process. nih.gov

Telescoped Reactions: Multiple synthetic steps can be performed in a continuous sequence without isolating intermediates, which significantly improves efficiency. mdpi.com

The N-oxidation of pyridine derivatives has been achieved with high efficiency in a continuous flow microreactor, showcasing the potential for this technology in functionalizing pyridine rings. nih.gov While a specific flow synthesis for this compound has not been detailed in the literature, the established flow methodologies for pyridine synthesis could be adapted for its production.

Novel Synthetic Approaches and Precursor Chemistry

Research into novel synthetic methods for pyridines continues to provide new avenues for accessing complex structures. The functionalization of the pyridine ring at the C-3 and C-5 positions has been achieved through a rhodium-catalyzed methylation using methanol (B129727) and formaldehyde as reagents. researchgate.net This demonstrates the potential for developing new catalytic systems for the selective functionalization of the pyridine core.

The synthesis of pyridinecarboxylic acids, which can be reduced to hydroxymethylpyridines, is another area of interest. A two-stage process for preparing 2,6-pyridinedicarboxylic acid from 2,6-dimethyl-pyridine has been patented, involving oxidation with hexavalent chromium salts. google.com A more recent patent describes the preparation of 2,6-pyridinedicarboxylic acid from 1,7-pimelic acid or its diester in a one-pot process. google.com These dicarboxylic acids could potentially serve as precursors, where one of the carboxylic acid groups is selectively reduced.

The synthesis of various vitamin B6 analogs provides a rich source of precursor chemistry. nih.gov For instance, the synthesis of pyridoxine-derived dimethylpyridinols fused with other heterocyclic rings starts from pyridoxine and involves a series of transformations on the pyridine core. mdpi.com These strategies could be adapted to generate the specific substitution pattern of this compound.

A summary of potential synthetic strategies and their key features is presented in the table below.

| Synthetic Strategy | Key Features | Potential for this compound |

| Regioselective Hydroxymethylation | Direct introduction of -CH2OH or conversion of a pre-installed functional group. | Challenging due to regioselectivity; may require multi-step functional group interconversion. |

| Multicomponent Reactions | High atom economy and efficiency; convergent synthesis. | Requires careful design of starting materials to achieve the specific substitution pattern. |

| Sustainable Synthesis | Use of green catalysts, alternative solvents, and energy-efficient methods (e.g., microwave). | Applicable to both ring-forming and functionalization strategies to reduce environmental impact. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptable for the industrial production of the target compound, potentially through a telescoped synthesis. |

| Novel Precursor Chemistry | Utilization of advanced intermediates like pyridinecarboxylic acids or vitamin B6 analogs. | Offers alternative and potentially more efficient routes to the target molecule. |

Ring Expansion Pathways from Furan-Derived Compounds

The transformation of furan (B31954) derivatives into pyridinols represents an elegant and atom-economical approach to constructing the pyridine ring. This strategy typically involves the reaction of a furan compound with an ammonia (B1221849) source, leading to the incorporation of the nitrogen atom and subsequent rearrangement to the six-membered heterocyclic ring.

A notable example is the conversion of 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical, into 6-(hydroxymethyl)pyridin-3-ol (B1203515). nih.gov Research has shown that heating HMF in the presence of compounds that can generate ammonia leads to the formation of the corresponding pyridin-3-ol. nih.govnih.gov This transformation is particularly effective at neutral pH values and is influenced by both reaction time and temperature. nih.gov The activation energy for the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF has been determined to be approximately 74 ± 3 kJ/mol. nih.gov

The proposed reaction pathway is believed to be general for the conversion of 2-oxofurans into pyridin-3-ols. nih.gov This mechanism likely involves the initial formation of a Schiff base between the furan derivative and ammonia, followed by a series of rearrangements and cyclization to yield the pyridin-3-ol structure. This general pathway also explains the formation of other pyridin-3-ols, such as pyridin-3-ol from furfural (B47365) and 2-methylpyridin-3-ol from 2-acetylfuran. nih.gov

Further research has explored other transformations of furan derivatives into pyridines, underscoring the versatility of this ring expansion strategy. scispace.com While many classical pyridine syntheses rely on the condensation of carbonyl compounds or cycloaddition reactions, ring expansion from five-membered rings like furans offers a unique and often more sustainable route, particularly when starting from bio-based furan derivatives. nih.gov The main principle behind these transformations is the in-situ generation of a 1,4-dicarbonyl unit through the oxidation of the furan ring, which then undergoes intramolecular condensation to form the aromatic pyridine ring. scispace.com

The table below summarizes the conversion of various furan derivatives to their corresponding pyridin-3-ol products.

| Starting Furan Derivative | Resulting Pyridin-3-ol | Key Reaction Conditions |

| 5-(Hydroxymethyl)furfural (HMF) | 6-(Hydroxymethyl)pyridin-3-ol | Heating with an ammonia source at neutral pH. nih.gov |

| Furfural | Pyridin-3-ol | Heating with an ammonia source. nih.gov |

| 2-Acetylfuran | 2-Methylpyridin-3-ol | Heating with an ammonia source. nih.gov |

| 2-Carbomethoxy-5-isopropylfuran | 6-Isopropyl-3-pyridinol | Electrolysis in methanol followed by reaction with ammonia and hydrolysis. scispace.com |

Biocatalytic Transformations and Chemoenzymatic Synthesis of Pyridinols

The application of biocatalysis and chemoenzymatic strategies in organic synthesis has gained considerable traction due to the high selectivity, mild reaction conditions, and reduced environmental impact offered by enzymes. While direct biocatalytic synthesis of this compound is not yet widely reported, related enzymatic transformations on pyridine rings highlight the potential of this approach.

Enzymatic Hydroxylation: A key transformation in the synthesis of pyridinols is the hydroxylation of the pyridine ring. Studies have shown that microbial enzymes can catalyze the specific hydroxylation of pyridine derivatives. For instance, a monooxygenase from an Agrobacterium species has been identified to catalyze the hydroxylation of 4-hydroxypyridine (B47283) to pyridine-3,4-diol. capes.gov.br This enzymatic reaction requires an oxygen molecule and a cofactor such as NADH or NADPH, and the enzyme utilizes FAD as a prosthetic group. capes.gov.br Such enzymatic hydroxylations could potentially be applied to precursors like 2-methylpyridine (B31789) to introduce the hydroxyl group at the 3-position. Research into the enzymatic hydroxylation of various substrates, including extended 5-methylcytosine (B146107) analogues by TET dioxygenases, demonstrates the capability of enzymes to perform regioselective and stereoselective hydroxylations on complex molecules. nih.govnih.gov

Chemoenzymatic Approaches: Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts. A common strategy involves the chemical synthesis of a prochiral precursor, followed by an enantioselective enzymatic reduction or oxidation. For example, a chemoenzymatic route has been developed for the synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.govnih.gov This process starts with the chemical synthesis of α-halogenated acyl pyridine derivatives, which are then enantioselectively reduced to the corresponding chiral alcohols using an alcohol dehydrogenase from Lactobacillus kefir. nih.govnih.gov This approach achieves high yields and excellent enantiomeric excess under mild conditions. nih.govnih.gov A similar strategy could be envisioned for the synthesis of this compound, where an enzymatic step could be used to selectively reduce a carbonyl group or introduce a hydroxyl group on a suitable pyridine precursor.

The table below presents examples of enzymatic transformations relevant to pyridinol synthesis.

| Enzyme/Organism | Transformation | Substrate | Product |

| 4-Hydroxypyridine 3-hydroxylase (Agrobacterium sp.) | Hydroxylation | 4-Hydroxypyridine | Pyridine-3,4-diol. capes.gov.br |

| Alcohol Dehydrogenase (Lactobacillus kefir) | Enantioselective Reduction | α-Halogenated Acyl Pyridines | Chiral Pyridine-Based α-Halogenated Alcohols. nih.govnih.gov |

| TET Dioxygenases | Iterative Hydroxylation | 5-Methylcytosine Analogues | Hydroxylated Derivatives. nih.govnih.gov |

Utilization of Quinone Methide Precursors in Heterocyclic Construction

Quinone methides are highly reactive intermediates that have found significant application in organic synthesis, particularly in the construction of complex molecular architectures through cycloaddition and Michael addition reactions. medium.com The generation of quinone methides from phenolic precursors is a well-established method, and this chemistry can be extended to pyridin-3-ol derivatives to create pyridine-based quinone methides.

Research has demonstrated the synthesis of pyridine-based quinone methide precursors through Mannich reactions on 3-hydroxypyridine. osu.edu In these reactions, 3-hydroxypyridine is reacted with formaldehyde and a secondary amine (such as morpholine (B109124) or pyrrolidine) to introduce an aminomethyl group onto the pyridine ring, typically at the 2- or 6-position. osu.edu These Mannich bases can then serve as precursors to the corresponding quinone methides upon heating or treatment with an appropriate reagent.

Once generated, these pyridine-based quinone methides can act as reactive electrophiles in various transformations. For instance, para-quinone methides have been shown to react with 2- or 4-hydroxypyridines via a 1,6-Michael addition to form N-benzyl pyridones. nih.gov A similar reactivity could be harnessed with ortho-quinone methides derived from this compound to participate in cycloaddition reactions. Aza-ortho-quinone methides, which are nitrogen-containing analogues, are known to undergo [4+2] cycloaddition reactions with various dienophiles, including furan derivatives, to construct fused heterocyclic systems. researchgate.net This type of reaction offers a powerful tool for building molecular complexity in a single step.

The general strategy would involve the in-situ generation of an ortho-quinone methide from a suitably functionalized this compound derivative. This reactive intermediate could then be trapped by a dienophile to construct a new ring fused to the pyridine core. The versatility of this approach is demonstrated by the successful use of ortho-quinone methides in cascade dearomative [4+2] cycloadditions with indoles to produce diverse indoline-fused polycycles. rsc.org

The following table outlines the key steps and intermediates in the proposed synthesis of heterocyclic structures from pyridin-3-ol precursors via quinone methides.

| Precursor | Intermediate | Reaction Type | Potential Product Class |

| 3-Hydroxypyridine | Pyridine-based Mannich base | Mannich Reaction | Quinone Methide Precursor. osu.edu |

| Pyridine-based Mannich base | Pyridine-based ortho-Quinone Methide | Thermal or Chemical Activation | Reactive Intermediate |

| Pyridine-based ortho-Quinone Methide | Dienophile (e.g., furan, indole) | [4+2] Cycloaddition | Fused Heterocyclic Systems. researchgate.netrsc.org |

| para-Quinone Methide | 2- or 4-Hydroxypyridine | 1,6-Michael Addition | N-Benzyl Pyridones. nih.gov |

Chemical Reactivity and Derivatization Studies of 6 Hydroxymethyl 2 Methylpyridin 3 Ol

Oxidation Reactions of the Hydroxymethyl Moiety and Carboxylated Product Formation

The primary alcohol of the hydroxymethyl group at the 6-position of 6-(hydroxymethyl)-2-methylpyridin-3-ol is susceptible to oxidation to form either the corresponding aldehyde (2-methyl-3-hydroxy-6-formylpyridine) or the carboxylic acid (2-methyl-3-hydroxy-6-pyridinecarboxylic acid), depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as manganese dioxide (MnO2) are known to selectively oxidize benzylic and allylic alcohols, and by extension, the hydroxymethyl group on the pyridine (B92270) ring, to the corresponding aldehyde without over-oxidation to the carboxylic acid or affecting the phenolic hydroxyl group. rsc.org This transformation is crucial for the subsequent synthesis of Schiff base analogs, as discussed in section 3.4.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or acidified potassium dichromate(VI) (K2Cr2O7/H+), will typically lead to the formation of the corresponding carboxylic acid. pw.edu.pl In the case of pyridoxine (B80251), oxidation with potassium permanganate yields the corresponding lactone from the carboxylic acid and the adjacent hydroxymethyl group. pw.edu.pl For this compound, direct oxidation to 2-methyl-3-hydroxy-6-pyridinecarboxylic acid is the expected outcome. Enzymatic oxidation is also a possibility, as pyridoxine and its phosphorylated derivatives are oxidized in biological systems by enzymes like pyridoxine-5'-phosphate oxidase to form pyridoxal (B1214274) 5'-phosphate. researchgate.netnih.govnih.gov

Table 1: Oxidation Reactions of this compound Analogs

| Starting Material | Oxidizing Agent | Product | Reference |

| Pyridoxine methyl ether | Cold KMnO4 | Lactone of the corresponding carboxylic acid | pw.edu.pl |

| Pyridoxine methyl ether | Hot alkaline KMnO4 | Tribasic acid | pw.edu.pl |

| Pyridoxamine (B1203002)/Pyridoxine 5'-phosphate | FMN-dependent oxidase | Pyridoxal 5'-phosphate | researchgate.net |

| Primary alcohols | Acidified K2Cr2O7 | Carboxylic acids | chemguide.co.uk |

| Primary alcohols | Excess alcohol with acidified K2Cr2O7 (distillation) | Aldehydes | chemguide.co.uklibretexts.org |

Reduction Reactions Leading to Variously Functionalized Derivatives

Reduction reactions of this compound can target either the pyridine ring or the functional groups. Catalytic hydrogenation of the pyridine ring of 3-hydroxypyridine (B118123) derivatives can be achieved using catalysts like Raney nickel under high pressure, leading to the corresponding 3-hydroxypiperidine (B146073) derivatives. google.com This transformation significantly alters the aromaticity and planarity of the molecule, leading to derivatives with different three-dimensional structures and properties.

The hydroxymethyl group is already in its most reduced state. However, if it is first oxidized to an aldehyde or carboxylic acid as described in section 3.1, it can then be reduced back to the alcohol or to other functionalities. For instance, the reduction of an aldehyde derived from this compound with a mild reducing agent like sodium borohydride (B1222165) (NaBH4) would regenerate the starting alcohol. wikipedia.orgresearchgate.net More potent reducing agents like lithium aluminum hydride (LiAlH4) would also effect this transformation. google.com The reduction of a carboxylic acid derivative would require a stronger reducing agent such as LiAlH4 to yield the primary alcohol. google.com

Table 2: Reduction Reactions of Pyridine and Carbonyl Derivatives

| Starting Material | Reducing Agent | Product | Reference |

| 3-Hydroxypyridine methobromide | H2, Raney Nickel | N-methyl-3-hydroxypiperidine | google.com |

| Aldehydes and Ketones | NaBH4 | Primary and Secondary Alcohols | wikipedia.orgresearchgate.net |

| Diethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate | LiAlH4 | 2-Methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine | google.com |

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxyl of the hydroxymethyl group is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a halide, typically a chloride, using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). pw.edu.plevitachem.com This reaction transforms this compound into 6-(chloromethyl)-2-methylpyridin-3-ol.

Once the chloromethyl derivative is formed, it becomes a versatile intermediate for a variety of nucleophilic substitution reactions. A range of nucleophiles, such as amines, thiols, and cyanides, can displace the chloride to introduce new functional groups at the 6-position. For example, reaction with an amine would yield a 6-(aminomethyl) derivative, providing a route to novel pyridoxamine analogs. evitachem.com

Table 3: Synthesis and Reactivity of Halomethylpyridines

| Starting Material | Reagent | Product | Reference |

| 2-Hydroxy-5-hydroxymethylpyridine | SOCl2, PCl5, or POCl3 | 2-Chloro-5-chloromethylpyridine | evitachem.com |

| 2-Pyridinemethanol | SOCl2 | 2-Chloromethylpyridine hydrochloride | pw.edu.pl |

Condensation Reactions and the Synthesis of Schiff Base Analogs

The synthesis of Schiff bases requires the presence of a carbonyl group, typically an aldehyde, which can undergo condensation with a primary amine. Therefore, to synthesize Schiff base analogs of this compound, the hydroxymethyl group must first be selectively oxidized to the corresponding aldehyde, 2-methyl-3-hydroxy-6-formylpyridine, as discussed in section 3.1.

Once the aldehyde is formed, it can readily react with a variety of primary amines in a condensation reaction to form the corresponding Schiff base (imine). nih.govmdpi.comneliti.combiosynth.com The reaction is typically carried out in a suitable solvent, and often with acid or base catalysis, to facilitate the dehydration step. The resulting Schiff bases are characterized by the presence of a C=N double bond and are important intermediates in their own right, as well as being valuable ligands for the formation of metal complexes. nih.govmdpi.comresearchgate.net

Table 4: Synthesis of Schiff Bases from Pyridine Aldehydes

| Aldehyde | Amine | Product | Reference |

| 2-Pyridinecarboxaldehyde | o-Phenylenediamine | Mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base | wikipedia.org |

| Isomeric pyridinecarboxaldehydes | L-tryptophan | Schiff bases and their Cu(II) complexes | nih.gov |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | Schiff base | biosynth.com |

| Pyridine-2,6-dicarboxaldehyde derivatives | Hydrazides | Pyridine-bridged 2,6-bis-carboxamide Schiff's bases | mdpi.com |

| 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde (Pyridoxal) | Various amines | Schiff bases | researchgate.net |

Strategies for Functional Group Protection and Manipulation in Complex Molecular Architectures

The presence of two different hydroxyl groups (phenolic and primary alcohol) in this compound necessitates the use of protecting group strategies for selective chemical transformations at other positions of the molecule. libretexts.org The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. highfine.comuobaghdad.edu.iq

Silyl (B83357) ethers are commonly used to protect alcohols. nih.govmdpi.comresearchgate.net The steric bulk of the silyl group can be tuned to achieve selective protection. For instance, a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) might preferentially react with the less sterically hindered primary alcohol over the phenolic hydroxyl group. researchgate.netharvard.edu The stability of silyl ethers varies, with bulkier groups being more stable to acidic and basic conditions. mdpi.com Deprotection is typically achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. gelest.comnih.govorganic-chemistry.org

Benzyl ethers are another common choice for protecting hydroxyl groups, particularly phenolic hydroxyls. researchgate.nethighfine.com They are generally stable to a wide range of reaction conditions but can be removed by catalytic hydrogenolysis, which might not be compatible with other reducible functional groups in the molecule. researchgate.nethighfine.com

The differential reactivity of the two hydroxyl groups can also be exploited. The phenolic hydroxyl is more acidic than the primary alcohol and can be selectively deprotonated with a suitable base, allowing for subsequent reaction at that position. This selective protection and deprotection strategy is fundamental for the synthesis of complex derivatives of this compound and related pyridoxine analogs. abertay.ac.ukreddit.com

Table 5: Common Protecting Groups for Hydroxyl Functions

| Protecting Group | Introduction Reagents | Deprotection Conditions | Reference |

| Silyl Ethers (e.g., TMS, TES, TBS, TIPS) | Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acidic conditions | nih.govmdpi.comresearchgate.netresearchgate.netharvard.edugelest.comnih.govorganic-chemistry.org |

| Benzyl Ethers (Bn) | Benzyl halide (e.g., BnBr) with a base (e.g., NaH) | Catalytic hydrogenolysis (e.g., H2, Pd/C) | researchgate.nethighfine.com |

| Trityl (Tr) and Dimethoxytrityl (DMT) | Trityl chloride with a base (e.g., pyridine) | Acidic conditions or hydrogenolysis | highfine.com |

| Methoxymethyl (MOM) ether | MOM-Cl with a base (e.g., DIEA) | Acidic conditions | highfine.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Hydroxymethyl 2 Methylpyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

A ¹H NMR spectrum of 6-(hydroxymethyl)-2-methylpyridin-3-ol would be expected to show distinct signals for each type of non-equivalent proton in the molecule. Key expected signals would include:

Aromatic Protons: Two signals corresponding to the two protons on the pyridine (B92270) ring. Their chemical shifts (typically in the range of 6.0-8.5 ppm for pyridinols) and coupling constants would confirm their relative positions (ortho, meta, or para).

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene (B1212753) (CH₂) group, typically appearing between 4.0 and 5.0 ppm.

Methyl Protons (-CH₃): A sharp singlet for the methyl group attached to the pyridine ring, usually found in the upfield region around 2.0-2.5 ppm.

Hydroxyl Protons (-OH): Two broad singlets for the phenolic and alcoholic hydroxyl groups. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 6.5 - 8.0 | Doublet |

| Pyridine-H | 6.5 - 8.0 | Doublet |

| -CH₂OH | 4.0 - 5.0 | Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

| Phenolic -OH | Variable | Broad Singlet |

| Alcoholic -OH | Variable | Broad Singlet |

Note: This table is based on general principles and data for similar compounds. Actual experimental values are not publicly available.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals would be anticipated:

Pyridine Ring Carbons: Five signals in the aromatic region (typically 100-160 ppm). The carbons attached to the nitrogen and oxygen atoms would be the most deshielded.

Hydroxymethyl Carbon (-CH₂OH): One signal for the methylene carbon, expected around 55-65 ppm.

Methyl Carbon (-CH₃): One signal for the methyl group carbon, appearing in the upfield region (15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine Ring (C-O) | 145 - 160 |

| Pyridine Ring (C-N) | 140 - 155 |

| Pyridine Ring (C-H) | 115 - 130 |

| Pyridine Ring (C-H) | 110 - 125 |

| Pyridine Ring (C-CH₂) | 135 - 150 |

| -CH₂OH | 55 - 65 |

| -CH₃ | 15 - 25 |

Note: This table is based on general principles and data for similar compounds. Actual experimental values are not publicly available.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

An FTIR spectrum of this compound would show characteristic absorption bands for its functional groups:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

C-H Stretching: Signals around 2850-3000 cm⁻¹ for the aliphatic methyl and methylene groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C and C=N Stretching: Aromatic ring vibrations would appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: Bands in the 1000-1250 cm⁻¹ region corresponding to the alcoholic and phenolic C-O bonds.

Raman spectroscopy provides complementary information to FTIR. For pyridinol compounds, it is particularly useful for identifying the symmetric vibrations of the aromatic ring, which often give strong Raman signals. Key expected signals would include intense bands for the pyridine ring breathing modes, typically around 1000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm).

Upon fragmentation (MS/MS analysis), characteristic losses would be expected, providing further structural confirmation. Common fragmentation pathways for such molecules could include:

Loss of water (H₂O) from the hydroxymethyl group.

Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group.

Loss of a methyl radical (•CH₃).

Cleavage of the pyridine ring structure.

Table 3: List of Compounds Mentioned

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | 6-Hydroxymethyl-2-methyl-3-pyridinol | 4811-16-9 |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry and pharmaceutical analysis for separating and quantifying components of a mixture. For this compound, a suite of chromatographic techniques is employed to monitor reaction progress, assess purity, and quantify the compound.

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of chemical reactions leading to the synthesis of this compound. Its simplicity and speed allow chemists to quickly ascertain the consumption of starting materials and the formation of the desired product.

Methodology: A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is critical and is determined empirically to achieve optimal separation of the starting materials, intermediates, and the final product. For pyridinol compounds, a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol (B129727), is often effective.

Visualization: Since this compound is a UV-active compound due to its pyridine ring, the spots on the TLC plate can be visualized under a UV lamp (typically at 254 nm), where they appear as dark spots against a fluorescent background. For enhanced visualization, or for compounds that are not UV-active, various staining reagents can be employed. Iodine vapor is a common general-purpose stain that reversibly complexes with many organic compounds, rendering them as brown spots. Other stains like permanganate (B83412) (for oxidizable groups like alcohols) or specific stains for phenols may also be utilized to confirm the presence of the hydroxyl groups in the molecule.

The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). By comparing the Rf value of the product spot with that of a pure standard of this compound, a preliminary identification can be made. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of this compound. It offers high resolution, sensitivity, and reproducibility.

Instrumentation and Method: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds like pyridinols. A C18 (octadecylsilyl) column is typically employed as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the retention of the analyte, as the ionization state of the phenolic hydroxyl group and the pyridine nitrogen can influence its polarity.

Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from its impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which for pyridoxine (B80251) and related structures is often in the range of 280-290 nm.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. Method validation according to ICH guidelines would typically be performed to ensure linearity, accuracy, precision, and robustness.

A representative table of HPLC method parameters is provided below:

| Parameter | Typical Value/Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, which contains polar hydroxyl groups, derivatization is a necessary prerequisite for its analysis by GC-MS.

Derivatization: The most common derivatization technique for compounds with active hydrogens (like those in hydroxyl groups) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active protons with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The reaction is typically carried out in a suitable solvent like pyridine or acetonitrile and may require heating to ensure complete derivatization.

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (commonly a fused silica capillary column with a non-polar or medium-polarity phase like DB-5ms or HP-5ms). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the derivatized molecule. The mass spectrum of the TMS-derivative of this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the loss of methyl groups, TMS groups, and other structural fragments. This detailed structural information allows for confident identification of the compound and its related impurities.

A summary of typical GC-MS parameters is presented in the table below:

| Parameter | Typical Value/Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 40-600 m/z |

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis, often referred to as CHN analysis (for Carbon, Hydrogen, and Nitrogen), is a fundamental analytical technique used to determine the mass percentages of these elements in a sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

Principle and Procedure: A small, precisely weighed amount of the highly purified compound is combusted in a stream of oxygen at high temperatures. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. From these quantities, the percentage composition of C, H, and N in the original sample is calculated.

Stoichiometric Verification: The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound, which is C₇H₉NO₂. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

The theoretical elemental composition is calculated as follows:

Molecular Weight = (7 * 12.011) + (9 * 1.008) + (1 * 14.007) + (2 * 15.999) = 139.15 g/mol

%C = (7 * 12.011 / 139.15) * 100 = 60.43%

%H = (9 * 1.008 / 139.15) * 100 = 6.52%

%N = (1 * 14.007 / 139.15) * 100 = 10.07%

%O = (2 * 15.999 / 139.15) * 100 = 23.00%

A comparison of theoretical and hypothetical experimental data is shown in the table below.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 60.43 | 60.35 |

| Hydrogen (H) | 6.52 | 6.58 |

| Nitrogen (N) | 10.07 | 10.01 |

The close correlation between the theoretical and hypothetical experimental values in the table would serve to validate the stoichiometric composition of the synthesized this compound.

Computational and Theoretical Investigations of 6 Hydroxymethyl 2 Methylpyridin 3 Ol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and the prediction of reactivity. For pyridoxine (B80251) and its derivatives, these calculations help elucidate the roles of different functional groups and the aromatic pyridine (B92270) ring.

Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is the first step in most computational studies. For pyridoxine analogs, methods like Density Functional Theory (DFT), particularly with the B3LYP functional and basis sets such as 6-311G++(d,p), are commonly used. asianpubs.org These calculations search the potential energy surface of the molecule to find the conformation with the lowest energy. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles. For flexible molecules like 6-(hydroxymethyl)-2-methylpyridin-3-ol, which has rotatable hydroxymethyl and hydroxyl groups, this process can identify multiple stable conformers and determine their relative energies. asianpubs.org

| Parameter | Description | Example Method | Typical Basis Set |

|---|---|---|---|

| Energy Minimization | Process of finding the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the potential energy of the collection is at a minimum. | DFT (B3LYP) | 6-311G++(d,p) |

| Conformational Search | Exploration of different spatial arrangements of a molecule (conformers) due to rotation around single bonds to identify the most stable structures. | Potential Energy Surface Scan | 6-311G++(d,p) |

| Zero-Point Vibrational Energy (ZPVE) | The quantum mechanical energy of the molecule at 0 Kelvin. It is calculated from the vibrational frequencies and added to the electronic energy for a more accurate total energy. orientjchem.org | Frequency Calculation | 6-311++G(d,p) |

Once the geometry is optimized, vibrational frequency calculations can be performed using the same level of theory. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By comparing the computed vibrational frequencies with experimental spectra, researchers can validate the calculated structure and assign specific vibrational modes to the observed spectral bands. asianpubs.orgnih.gov For pyridoxine analogs, this allows for the precise identification of vibrations associated with O-H stretching, C-O stretching of the hydroxymethyl group, and various pyridine ring vibrations.

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | ~3400 | Hydroxyl group stretching |

| ν(C-H) | ~3050 | ~3045 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | ~1600 | ~1595 | Pyridine ring stretching |

| δ(C-H) | ~1450 | ~1445 | Methyl group bending |

| ν(C-O) | ~1050 | ~1045 | Hydroxymethyl C-O stretching |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). orientjchem.org In molecules like this compound, NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the interaction between the oxygen lone pairs and the antibonding orbitals of the pyridine ring. This analysis provides deep insights into the nature of intramolecular hydrogen bonds and the electronic factors governing the molecule's conformation and reactivity. orientjchem.orgnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (hydroxyl) | σ(C-C) (ring) | ~3.5 | Hyperconjugation (Lone Pair -> Antibond) |

| LP(1) N (ring) | σ(C-C) (ring) | ~5.0 | Hyperconjugation (Lone Pair -> Antibond) |

| σ(C-H) (methyl) | σ*(C-C) (ring) | ~2.1 | Hyperconjugation (Bond -> Antibond) |

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) characterizes chemical bonds based on the topology of the electron density. wikipedia.org By analyzing critical points in the electron density, AIM can identify bond paths between atoms and characterize the nature of these interactions (e.g., covalent or electrostatic). wikipedia.org For pyridoxine analogs, AIM is particularly useful for characterizing the strength and nature of intramolecular hydrogen bonds, for instance, between the hydroxyl group at position 3 and the nitrogen atom of the pyridine ring or the adjacent hydroxymethyl group. The properties of the bond critical point (BCP) for a given interaction, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative evidence for the presence and strength of a bond. nih.gov

Molecular Docking Simulations for Protein-Ligand Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery and for understanding the biological roles of molecules like pyridoxine analogs. nih.gov The active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate, functions as a coenzyme for many enzymes involved in amino acid metabolism. nih.gov Docking simulations can place this compound or its phosphorylated form into the active site of these enzymes to predict binding modes and affinities. The simulation's scoring function provides an estimate of the binding free energy, helping to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability Assessment

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of both the ligand and the protein. For a complex of a pyridoxine analog and its target enzyme, an MD simulation can assess the stability of the docked pose. mdpi.com By running the simulation for nanoseconds, one can analyze parameters like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound in the active site. These simulations also provide insights into the flexibility of the ligand and the protein, and how they adapt to each other upon binding. nih.govmdpi.com

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a powerful computational technique employed in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is particularly valuable when the precise structure of the biological target is unknown or when researchers aim to discover novel molecular scaffolds with similar activity to a known active compound. For this compound and its analogs, which are derivatives of vitamin B6 (pyridoxine), pharmacophore modeling can elucidate the key structural motifs responsible for their diverse biological activities, such as antioxidant effects and enzyme inhibition.

The development of a pharmacophore model typically begins with a set of molecules known to be active for a particular biological endpoint. The three-dimensional structures of these molecules are aligned, and common chemical features are identified. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. The spatial relationships between these features, including distances and angles, are then defined to create a pharmacophore model. This model serves as a 3D query for screening large chemical databases to identify new compounds that match the pharmacophore and are therefore predicted to have similar biological activity.

A study on pyridoxal 5'-phosphate, a related vitamin B6 derivative, provides a relevant example of how pharmacophore modeling can be applied. In this research, a pharmacophore model was developed to identify inhibitors of Plasmodium falciparum 5-aminolevulinate synthase. nih.gov The model was constructed based on the key interactions of pyridoxal 5'-phosphate within the enzyme's active site. nih.gov The identified pharmacophoric features included hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which were then used to screen for potential new inhibitors. nih.gov

For this compound and its analogs, a hypothetical pharmacophore model for antioxidant activity could be developed based on their known chemical properties. These compounds are recognized for their ability to scavenge reactive oxygen species (ROS). Theoretical studies on pyridoxine have shown that the hydroxyl groups and the aromatic ring are crucial for its antioxidant activity. nih.gov

A potential pharmacophore model for the antioxidant activity of this compound analogs might include the following features:

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group at the 3-position and the hydroxymethyl group at the 6-position can act as hydrogen bond donors.

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl groups can function as hydrogen bond acceptors.

Aromatic Ring (AR): The central pyridine ring provides a scaffold for the other functional groups and can be involved in pi-stacking interactions.

The spatial arrangement of these features would be critical for the molecule's ability to interact with and neutralize ROS. The distances between these pharmacophoric features can be calculated and used to refine the model.

Table 1: Hypothetical Pharmacophore Features for the Antioxidant Activity of this compound

| Pharmacophore Feature | Description | Potential Interacting Group |

| Hydrogen Bond Donor | Donates a hydrogen atom to an acceptor | Phenolic -OH, Hydroxymethyl -OH |

| Hydrogen Bond Acceptor | Accepts a hydrogen atom from a donor | Pyridine Nitrogen, Hydroxyl Oxygen |

| Aromatic Ring | A planar, cyclic, conjugated system | Pyridine Ring |

Once a pharmacophore model is developed and validated, it can be used in virtual screening campaigns to identify novel compounds with potential biological activity. This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. Furthermore, by combining pharmacophore modeling with other computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), a more comprehensive understanding of the structure-activity relationships within a series of compounds can be achieved. 3D-QSAR models can provide a quantitative prediction of the biological activity of new analogs, guiding the design of more potent and selective molecules.

The application of machine learning algorithms in conjunction with pharmacophore modeling is also a growing trend. vanderbilt.eduopenaccessebooks.com These algorithms can learn from large datasets of chemical structures and their corresponding biological activities to build predictive models that can be more accurate and robust than traditional QSAR models. vanderbilt.eduopenaccessebooks.com

Applications of 6 Hydroxymethyl 2 Methylpyridin 3 Ol in Advanced Research and Development

Versatile Building Block in Complex Organic Synthesis

The 3-hydroxypyridine (B118123) scaffold, which forms the core of 6-(Hydroxymethyl)-2-methylpyridin-3-ol, is a key structural fragment in a wide array of natural products, particularly complex alkaloids. mdpi.com Synthetic chemists utilize functionalized pyridines as foundational building blocks to construct these intricate molecular architectures. Research has demonstrated that palladium-catalyzed cross-coupling reactions using simple pyridine (B92270) derivatives, such as 3-iodopyridine, can be employed to synthesize biologically active marine alkaloids like theonelladins, niphatesine C, and ikimine A. nih.govacs.org These processes often involve creating long alkyl chains appended to the pyridine ring, highlighting the importance of having pre-functionalized starting materials.

Furthermore, powerful chemical reactions like the hetero-Diels-Alder reaction are used to construct the 3-hydroxypyridine ring itself from acyclic precursors. acs.org The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings, and its application in creating substituted pyridines underscores the value of this structural motif. masterorganicchemistry.comyoutube.com In this context, this compound represents not just a simple starting material but a "chiral pool" precursor or an advanced intermediate. Its existing functional groups (hydroxyl, hydroxymethyl, methyl) provide specific reactive sites, saving multiple synthetic steps and allowing for more direct and efficient pathways to complex target molecules. Its structure is a platform for creating diverse derivatives, including the synthesis of pyridazine (B1198779) derivatives through aza-Diels-Alder reactions. organic-chemistry.org

Advancements in Medicinal Chemistry and Pharmaceutical Agent Development

As a vitamer of vitamin B6, this compound belongs to a class of compounds essential for over 140 enzymatic reactions in the human body, including amino acid metabolism and the synthesis of neurotransmitters like serotonin (B10506) and dopamine. masterorganicchemistry.comnih.gov This inherent biological relevance makes the pyridoxine (B80251) scaffold a privileged structure in drug design and medicinal chemistry.

Researchers actively develop new therapeutic agents by modifying the basic pyridoxine structure. For instance, novel pyridoxal (B1214274) dioxime derivatives have been synthesized and evaluated as potential inhibitors of cholinesterases, enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. researchgate.net Other research has focused on creating bioisosteric analogs of estradiol (B170435) from the pyridoxine framework for potential antitumor applications and developing derivatives to treat inflammatory bowel disease. tandfonline.com These studies confirm that the this compound core is a viable starting point for generating new chemical entities with targeted biological activities. The development of chiral pyridoxal catalysts for asymmetric biomimetic transamination highlights the scaffold's utility in advanced medicinal synthesis. acs.org

The following table summarizes selected research on pyridoxine derivatives in medicinal chemistry, illustrating the potential applications for which this compound could serve as a key precursor.

| Research Area | Derivative Type | Potential Application | Reference |

| Neurodegenerative Disease | Pyridoxal Dioximes | Cholinesterase Inhibition | researchgate.net |

| Oncology | Estradiol Bioisosteres | Antitumor Agents | tandfonline.com |

| Inflammatory Disease | 2,4,5-trimethylpyridin-3-ol derivatives | Inflammatory Bowel Disease | tandfonline.com |

| Asymmetric Synthesis | Chiral Pyridoxals | Biomimetic Catalysis for Drug Synthesis | acs.org |

Integration into Drug Manufacturing Processes and Cell Culture Media Formulations

In the biopharmaceutical industry, chemically defined media are critical for the large-scale culture of mammalian cells, such as Chinese Hamster Ovary (CHO) cells, used to produce therapeutic proteins. Vitamin B6 is an essential component of many basal media formulations, including DMEM, RPMI-1640, and Ham's F-12. nih.govacs.org

The different forms of vitamin B6 (vitamers) have distinct chemical properties. Pyridoxal, the aldehyde form, is reactive and can form Schiff bases with amino acids in the medium, leading to instability. acs.org For this reason, pyridoxine, the alcohol form, is often the preferred vitamer for cell culture media due to its superior stability and its function as an antioxidant, which helps protect other sensitive media components. acs.orgacs.org Cells possess the necessary enzymes, such as pyridoxine kinase, to convert pyridoxine into its biologically active coenzyme form, pyridoxal-5'-phosphate. nih.gov

This compound, as a stable alcohol vitamer of vitamin B6, is well-suited for inclusion in these formulations. Its stability ensures a consistent and reliable supply of this essential micronutrient to cells throughout the biomanufacturing process, supporting robust cell growth, viability, and protein production.

The table below lists several widely used cell culture media that include a form of vitamin B6, for which this compound is a suitable analog.

| Basal Medium | Vitamin B6 Form(s) Typically Included | Common Cell Types |

| DMEM (Dulbecco's Modified Eagle's Medium) | Pyridoxal or Pyridoxine | CHO, HEK293, Hybridoma |

| RPMI-1640 | Pyridoxine | Lymphocytes, Hybridoma |

| Ham's F-12 Nutrient Mixture | Pyridoxine | CHO, Lung Fibroblasts |

| Medium 199 | Pyridoxal and Pyridoxine | Various |

| Iscove's Modified Dulbecco's Medium (IMDM) | Pyridoxal | B-lymphocytes, Hybridoma |

Precursor for Novel Advanced Materials and Catalytic Systems

The field of materials science and catalysis increasingly utilizes highly structured organic molecules as ligands for creating metal complexes with specific functions. The pyridine ring, combined with hydroxyl groups, provides excellent coordination sites for metal ions. Transition metal pyridine complexes are established as important precursors and catalysts in a variety of chemical reactions. wikipedia.org

Recent research has shown that derivatives of pyridoxine can be transformed into powerful catalytic systems. By replacing the 2-methyl group of pyridoxine with an alkyltelluro group, scientists created a molecule that acts as a catalytic antioxidant, efficiently decomposing hydroperoxides and mimicking the function of the natural glutathione (B108866) peroxidase enzyme. nih.govacs.org This demonstrates that the pyridoxine scaffold can be engineered for catalytic activity.

Furthermore, pyridine-containing ligands are used to create metal complexes for catalysis. Substituted pyridine dialcohols have been used to synthesize aluminum complexes that act as initiators for the ring-opening polymerization of lactide and caprolactone, key monomers for producing biodegradable polyesters. rsc.org Similarly, iron complexes with bis(imino)pyridine ligands are active catalysts for ethylene (B1197577) oligomerization. researchgate.net The structure of this compound, with its bidentate chelation potential (from the pyridine nitrogen and phenolic oxygen), makes it an ideal candidate for developing novel, single-site catalysts for a range of polymerization and organic transformation reactions.

Development as an Organic Reagent in Analytical Chemistry and Sensor Technologies

Precision in analytical chemistry often relies on the use of internal standards for accurate quantification, especially in complex biological matrices. Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard technique. In this method, isotopically labeled versions of the analyte are added to a sample in known amounts. nih.govlumiprobe.com Because these standards have nearly identical chemical properties to the natural analyte but a different mass, they can be used to correct for sample loss during preparation and for variations in instrument response. Isotopically labeled vitamin B6 vitamers, including deuterated or ¹³C-labeled pyridoxine, are synthesized and used as internal standards for the precise measurement of vitamin B6 levels in food and clinical samples like cerebrospinal fluid. nih.govnih.govjuniperpublishers.combiomol.com this compound can be similarly labeled to serve as a robust internal standard for its own quantification or that of related metabolites.

In the realm of sensor technology, pyridine-containing molecules are being developed as fluorescent probes for the detection of metal ions. researchgate.net These sensors are designed so that the binding of a specific metal ion (e.g., Zn²⁺, Cu²⁺, Ag⁺) to the pyridine ligand causes a measurable change in the molecule's fluorescence—either an increase (turn-on), decrease (quenching), or shift in wavelength. nih.govelsevierpure.com The design of such sensors often relies on the chelation effect provided by a nitrogen atom in the pyridine ring and an adjacent functional group, a structural feature present in this compound. This makes it a promising candidate for development into a selective and sensitive fluorescent reagent for detecting metal ions in environmental or biological samples.

Structure Activity Relationship Sar Studies of 6 Hydroxymethyl 2 Methylpyridin 3 Ol Analogs

Correlating Substituent Modifications with Altered Biological Activity Profiles

The biological activity of 6-(hydroxymethyl)-2-methylpyridin-3-ol analogs can be significantly modulated by altering the substituents on the pyridine (B92270) ring. While specific, comprehensive SAR studies on a wide range of analogs of this compound are not extensively documented in publicly available literature, general principles from related 3-hydroxypyridine (B118123) derivatives can be extrapolated to understand potential trends.

Key positions on the 2-methyl-3-hydroxypyridine core that are amenable to modification include the methyl group at position 2, the hydroxyl group at position 3, and the hydroxymethyl group at position 6. The electronic and steric properties of substituents at these positions play a crucial role in determining the compound's interaction with biological targets.

For instance, in broader studies of pyridine derivatives, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen and the phenolic hydroxyl group, thereby influencing the molecule's ionization state at physiological pH. This, in turn, can affect its ability to cross cell membranes and interact with receptor binding sites.

A hypothetical SAR study on analogs of this compound might explore the following modifications and their expected impact on a specific biological activity, such as antioxidant capacity or enzyme inhibition:

| Modification | Position | Rationale | Predicted Impact on Activity |

| Replacement of methyl with longer alkyl chains | 2 | Investigate steric tolerance at the active site. | May decrease activity due to steric hindrance. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -F) | 4 or 5 | Modulate the electronic properties of the ring. | Could enhance or decrease activity depending on the specific target interaction. |

| Esterification or etherification of the hydroxyl group | 3 | Assess the importance of the free hydroxyl for hydrogen bonding. | Likely to decrease activity if the hydroxyl group is a key pharmacophoric feature. |

| Oxidation or replacement of the hydroxymethyl group | 6 | Determine the role of the hydroxymethyl group in target binding. | Altering this group could significantly change the biological profile. |

This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for a broad range of this compound analogs is limited in the public domain.

Stereochemical Influences on Molecular Recognition and Bioactivity

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit a high degree of stereoselectivity towards their ligands. For analogs of this compound, the introduction of chiral centers would necessitate an evaluation of the differential activity of the enantiomers or diastereomers.

While this compound itself is achiral, modifications to its side chains could introduce stereocenters. For example, if the hydroxymethyl group at position 6 were to be replaced by a 1-hydroxyethyl group, a chiral center would be created. In such a case, the (R)- and (S)-enantiomers would likely exhibit different biological activities due to their distinct three-dimensional arrangements, leading to differential binding affinities and efficacies at a chiral receptor or enzyme active site.

The precise spatial orientation of key functional groups is often essential for optimal interaction with a biological target. The hydroxyl groups and the pyridine nitrogen can act as hydrogen bond donors or acceptors, and their correct positioning is crucial for forming stable complexes with amino acid residues in a protein's binding pocket. A change in stereochemistry can alter the distances and angles between these interacting groups, leading to a significant loss or gain of activity.

Without specific examples from the literature focusing on stereoisomers of this compound analogs, the discussion remains theoretical, underscoring the need for further research in this area to fully map the stereochemical requirements for bioactivity.

Comparative Analysis of Functional Group Contributions Across Related Pyridinols (e.g., Pyridoxine (B80251), Pyridoxamine)

A comparative analysis of this compound with structurally related and well-characterized pyridinols, such as the vitamin B6 vitamers pyridoxine and pyridoxamine (B1203002), can provide valuable insights into the contribution of specific functional groups to their biological activities.

Pyridoxine features hydroxymethyl groups at both positions 4 and 5, in addition to the methyl group at position 2 and the hydroxyl group at position 3. acs.org The presence of the additional hydroxymethyl group at position 4 in pyridoxine, compared to this compound, significantly impacts its biological role, particularly its function as a vitamin. acs.org

Pyridoxamine , on the other hand, has an aminomethyl group at position 4. nih.gov This primary amine is crucial for its role in transamination reactions, a function that would be absent in this compound. nih.gov

The key structural differences and their functional implications are summarized below:

| Compound | Substituent at Position 4 | Substituent at Position 5 | Key Functional Contribution |

| This compound | H | H | Dependent on the specific biological target; general pyridin-3-ol properties. |

| Pyridoxine acs.org | -CH₂OH | -CH₂OH | Precursor to the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP). acs.org |

| Pyridoxamine nih.gov | -CH₂NH₂ | -CH₂OH | Role in transamination reactions and inhibition of advanced glycation end products. nih.gov |

The phenolic hydroxyl group at position 3 is a common feature and is critical for the antioxidant properties observed in many 3-hydroxypyridine derivatives. This group can donate a hydrogen atom to scavenge free radicals. The methyl group at position 2 is also shared among these compounds and is thought to influence the electronic properties of the pyridine ring and provide a certain degree of steric hindrance. nih.gov

The comparison highlights that even seemingly minor changes in the functional groups attached to the pyridin-3-ol core can lead to vastly different biological activities and roles. The unique substituent pattern of this compound suggests that it may possess a distinct pharmacological profile from its vitamin B6 cousins, warranting dedicated investigation.

The Horizon of this compound: Charting Future Research and Applications

The scientific community is poised to unlock the full potential of this compound, a pyridinol derivative with a structural resemblance to vitamin B6 analogs. While extensive research on this specific compound is still emerging, its core structure suggests a wealth of possibilities for future investigation, spanning novel therapeutics, advanced synthesis, and innovative materials. This article explores the prospective research directions that could define the future of this compound.

Q & A

Q. What are the standard synthetic methods for 6-(Hydroxymethyl)-2-methylpyridin-3-ol?

- Answer: The compound can be synthesized via hydroxymethylation of pyridin-3-ol derivatives using formaldehyde under basic conditions (e.g., NaOH) or by reducing a pre-existing formyl group (e.g., using NaBH₄). For example, hydroxymethylation of 2-methylpyridin-3-ol with formaldehyde in refluxing ethanol yields the target compound. Protection/deprotection strategies (e.g., benzyl or silyl groups) may be employed to enhance regioselectivity, as seen in multi-step syntheses of analogous pyridine derivatives .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for identifying the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups, as well as verifying substitution patterns on the pyridine ring.

- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding interactions (e.g., intermolecular O-H···N bonds), crucial for confirming regiochemistry .

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, especially for derivatives with labile functional groups.

Q. What are the common chemical reactions undergone by this compound?

- Answer:

- Oxidation: The hydroxymethyl group can be oxidized to a formyl (-CHO) or carboxylic acid (-COOH) group using agents like PCC or KMnO₄ .

- Substitution: The hydroxyl group may undergo nucleophilic substitution (e.g., with SOCl₂ to form -Cl) or act as a hydrogen-bond donor in coordination chemistry .

- Esterification: Reacts with acyl chlorides to form esters, enhancing solubility for biological assays .

Advanced Research Questions

Q. How does the position of hydroxymethyl and methyl groups influence the compound’s reactivity in nucleophilic substitution?